molecular formula C19H20N2O7 B4074734 methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate

Cat. No.: B4074734
M. Wt: 388.4 g/mol
InChI Key: AQTSRWYAMQUSHJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate is an organic compound with a complex structure that includes aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate typically involves multiple steps. One common method includes the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the acylation of the resulting ester with 2-(4-nitrophenyl)propanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the acylamino group.

    Methyl 4,5-dimethoxy-2-aminobenzoate: Similar structure but lacks the nitro group.

    Methyl 4,5-dimethoxy-2-{[2-(4-chlorophenyl)propanoyl]amino}benzoate: Similar structure but has a chloro group instead of a nitro group.

Uniqueness

Methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate is unique due to the presence of both nitro and acylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[2-(4-nitrophenyl)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-11(12-5-7-13(8-6-12)21(24)25)18(22)20-15-10-17(27-3)16(26-2)9-14(15)19(23)28-4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTSRWYAMQUSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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